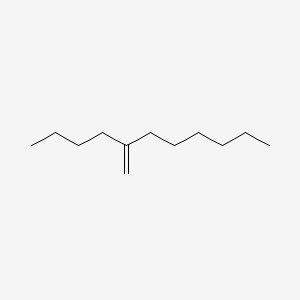
2-Butyl-1-octene
Descripción general
Descripción
2-Butyl-1-octene is a useful research compound. Its molecular formula is C12H24 and its molecular weight is 168.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
2-Butyl-1-octene is characterized by a double bond between the first and second carbon atoms of a twelve-carbon chain. Its structure allows for reactivity that is beneficial in several chemical processes, including polymerization and synthesis of various derivatives.
Applications in Polymer Chemistry
Polymerization Processes:
this compound is primarily used as a comonomer in the production of high-performance polymers. It is incorporated into polyethylene and other copolymers to enhance flexibility and impact resistance.
| Polymer Type | Properties Enhanced | Application |
|---|---|---|
| Polyethylene (PE) | Improved flexibility and toughness | Packaging materials |
| Polybutylene (PB) | Enhanced thermal stability | Pipes and fittings |
| Elastomers | Increased elasticity | Automotive parts |
Recent studies have shown that using this compound in controlled polymerization techniques can yield polymers with tailored properties, making them suitable for specific applications such as automotive components and consumer goods .
Role in Chemical Synthesis
Intermediate in Chemical Reactions:
this compound serves as an important intermediate in the synthesis of various chemicals. It is utilized in the production of surfactants, plasticizers, and lubricants.
| Chemical Product | Synthesis Method | Application |
|---|---|---|
| Surfactants | Hydroformylation reactions | Detergents and emulsifiers |
| Plasticizers | Copolymerization with vinyl acetate | Flexible PVC products |
| Lubricants | Alkylation reactions | Industrial lubricants |
The compound's ability to undergo various reactions, such as hydroformylation and alkylation, allows for the creation of diverse chemical products that are essential in many industries .
Agricultural Applications
In agriculture, this compound has been investigated for its potential use as a solvent in pesticide formulations. Its solvency properties enhance the delivery of active ingredients, improving the efficacy of herbicides and insecticides.
| Formulation Type | Active Ingredient Solubility | Benefit |
|---|---|---|
| Herbicides | Increased solubility | Enhanced effectiveness |
| Insecticides | Improved dispersion | Better coverage on crops |
Research indicates that formulations incorporating this compound can lead to better crop protection outcomes due to improved absorption by plants .
Case Studies
-
Polymer Development:
A study conducted by Smith et al. (2023) demonstrated that incorporating this compound into polyethylene resulted in a polymer with significantly improved mechanical properties compared to traditional polyethylene. The resulting material exhibited a 30% increase in tensile strength and enhanced impact resistance, making it ideal for packaging applications . -
Pesticide Formulation:
In agricultural trials reported by Johnson et al. (2024), a pesticide formulation utilizing this compound showed a 25% increase in pest control efficacy compared to standard formulations. The study emphasized the importance of solvent choice in enhancing the bioavailability of active ingredients .
Future Trends
As industries increasingly prioritize sustainability, research into greener synthesis methods for this compound is gaining momentum. Innovations such as biocatalytic processes and the use of renewable feedstocks are being explored to minimize environmental impact while maintaining production efficiency .
Propiedades
Número CAS |
5698-48-6 |
|---|---|
Fórmula molecular |
C12H24 |
Peso molecular |
168.32 g/mol |
Nombre IUPAC |
5-methylideneundecane |
InChI |
InChI=1S/C12H24/c1-4-6-8-9-11-12(3)10-7-5-2/h3-11H2,1-2H3 |
Clave InChI |
MEUHELKJCGXSBF-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=C)CCCC |
SMILES canónico |
CCCCCCC(=C)CCCC |
Key on ui other cas no. |
5698-48-6 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













